structure of potassium (3-nitrophenyl)trifluoroborate
structure of potassium (3-nitrophenyl)trifluoroborate
An In-depth Technical Guide to the Structure, Synthesis, and Application of Potassium (3-nitrophenyl)trifluoroborate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium (3-nitrophenyl)trifluoroborate is a crystalline, air- and moisture-stable organoboron salt that has emerged as a versatile and valuable reagent in modern organic synthesis. As a protected form of 3-nitrophenylboronic acid, it offers significant advantages in handling, stability, and reactivity, particularly as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive examination of its molecular and electronic structure, detailed protocols for its characterization and synthesis, and an exploration of its reactivity and applications, grounded in established scientific literature.
Introduction: The Rise of Organotrifluoroborates
Transition metal-catalyzed cross-coupling reactions are foundational to the construction of complex organic molecules, with the Suzuki-Miyaura reaction being a preeminent method for forming carbon-carbon bonds.[1] While boronic acids are the conventional nucleophilic partners in these reactions, their inherent instability—including tendencies toward dehydration to form cyclic boroxines and susceptibility to protodeboronation—can complicate their use and stoichiometry.[2]
Potassium organotrifluoroborates, with the general formula K[RBF₃], have overcome many of these limitations.[3] Their tetracoordinate boron center renders them significantly more stable to air, moisture, and chromatography than their boronic acid counterparts.[1][2] This stability allows for precise stoichiometry and indefinite storage without special precautions.[2][4] Potassium (3-nitrophenyl)trifluoroborate, the subject of this guide, incorporates an electron-withdrawing nitro group, making it a key building block for introducing this functionality into complex scaffolds, particularly in the synthesis of pharmacologically active compounds and advanced materials.[1][5]
Molecular and Electronic Structure
The chemical (Molecular Formula: C₆H₄BF₃KNO₂) is that of an ionic salt, composed of a potassium cation (K⁺) and a (3-nitrophenyl)trifluoroborate anion ([m-O₂NC₆H₄BF₃]⁻).[5][6]
-
Boron Center: The core of the anion features a boron atom bonded to three fluorine atoms and one carbon atom from the phenyl ring. This arrangement results in a tetrahedral geometry around the boron center, a key feature of its stability compared to the trigonal planar geometry of boronic acids.
-
Bonding: The B-C bond is a stable covalent bond. The three B-F bonds are highly polarized and contribute to the overall anionic charge.
-
Electronic Effects: The phenyl ring is substituted with a nitro group (-NO₂) at the meta position. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing the compound's reactivity in cross-coupling reactions.[7]
Diagram 1: Ionic Structure of Potassium (3-nitrophenyl)trifluoroborate.
Spectroscopic and Physical Characterization
Definitive characterization of potassium (3-nitrophenyl)trifluoroborate relies on a combination of spectroscopic methods and physical property measurements. The data presented below are based on established literature values.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure in solution. A study by Silva et al. provides comprehensive spectral data for a range of organotrifluoroborates, including the 3-nitro derivative.[8][9]
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | DMSO-d₆ | 8.20 (s, 1H), 8.01 (d, 1H), 7.78 (d, 1H), 7.51 (t, 1H) | Distinct aromatic signals corresponding to the substituted phenyl ring. |
| ¹³C NMR | DMSO-d₆ | 160 (br), 147.9, 134.4, 128.7, 122.9, 118.4 | The signal for the carbon atom directly bonded to boron is characteristically broad due to quadrupolar relaxation of the ¹¹B nucleus.[9] |
| ¹¹B NMR | DMSO-d₆ | 3.2-3.6 | A single, relatively sharp peak confirming the tetracoordinate boron environment, often showing coupling to fluorine.[8] |
| ¹⁹F NMR | DMSO-d₆ | -137.9 | A single resonance, often a quartet, due to coupling with the ¹¹B nucleus, confirming the three equivalent fluorine atoms.[9] |
Physical Properties
| Property | Value | Source |
| CAS Number | 192863-40-4 | [10] |
| Molecular Weight | 229.01 g/mol | [5] |
| Appearance | White to off-white solid | [11] |
| Melting Point | ~260 °C | [10] |
| Solubility | High solubility in polar solvents like methanol, acetone, and DMSO; sparingly soluble in water.[8] |
Synthesis and Purification
The most direct and widely adopted method for synthesizing potassium organotrifluoroborates is the reaction of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3][12] This method is efficient, uses inexpensive reagents, and typically results in high yields of the pure product after recrystallization.[2]
Standard Synthesis Protocol
This protocol is adapted from general procedures established for aryltrifluoroborates.[4][9]
Step 1: Reaction Setup
-
In a polyethylene or PTFE flask (to prevent etching by HF, which can be slowly released), dissolve 3-nitrophenylboronic acid (1.0 equiv) in methanol.
-
In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~3.0-4.0 equiv).
Step 2: Formation of the Trifluoroborate Salt
-
While stirring the boronic acid solution vigorously at room temperature, add the KHF₂ solution dropwise.
-
A thick white precipitate of the potassium trifluoroborate salt will form almost immediately.
-
Continue stirring the resulting slurry for 1-2 hours at room temperature to ensure the reaction goes to completion.
Step 3: Isolation and Purification
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The resulting solid residue is then washed thoroughly with a suitable organic solvent (e.g., hot acetone) in which the product is soluble but inorganic salts are not.[9]
-
Filter the solution to remove any insoluble inorganic byproducts.
-
Concentrate the filtrate and precipitate the final product by adding a non-polar solvent like diethyl ether.
-
Collect the crystalline solid by filtration, wash with a small amount of diethyl ether, and dry under high vacuum.
Diagram 2: General workflow for the synthesis of potassium (3-nitrophenyl)trifluoroborate.
Reactivity and Applications in Organic Synthesis
The primary utility of potassium (3-nitrophenyl)trifluoroborate is as a robust nucleophile in Suzuki-Miyaura cross-coupling reactions.[7] Its stability allows it to tolerate a wide range of functional groups and reaction conditions that might be incompatible with the corresponding boronic acid.[13]
Mechanism in Suzuki-Miyaura Coupling
While the trifluoroborate salt itself is stable, it is generally accepted that it serves as a precursor to the active boronic acid under the basic, aqueous conditions of the Suzuki-Miyaura reaction.[3][14] The slow, in-situ hydrolysis to the boronic acid is advantageous as it maintains a low concentration of the active species, minimizing undesirable side reactions like homocoupling.[14]
The catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst adds to an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.
-
Hydrolysis: The [RBF₃]K salt hydrolyzes in the presence of a base to form the corresponding boronic acid, RB(OH)₂.
-
Transmetalation: The organic group (R) is transferred from the boronic acid to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Diagram 3: Role of organotrifluoroborate in the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of potassium (3-nitrophenyl)trifluoroborate with an aryl bromide.[7]
Reagents:
-
Potassium (3-nitrophenyl)trifluoroborate (1.2-1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 1-3 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 3.0 equiv)
-
Solvent (e.g., i-PrOH/H₂O or THF/H₂O mixture)
Procedure:
-
To a reaction vessel, add the aryl bromide, potassium (3-nitrophenyl)trifluoroborate, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture (typically 80-100 °C) with stirring until the starting material is consumed (monitored by TLC or GC/MS).
-
Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Potassium (3-nitrophenyl)trifluoroborate stands as a superior alternative to its corresponding boronic acid, offering enhanced stability, ease of handling, and robust performance in chemical synthesis. Its well-defined structure, characterized by a stable tetracoordinate boron center, underpins its utility. Through straightforward synthesis and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, it provides a reliable method for incorporating the 3-nitrophenyl moiety into diverse molecular architectures, making it an indispensable tool for professionals in chemical research and drug development.
References
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. Retrieved from [Link]
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Angewandte Chemie International Edition, 48(43), 7848-7861. A similar article is available at [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 8(13), 2779-2782. A related article is available at [Link]
-
ChemSrc. (n.d.). potassium 3-nitrophenyltrifluoroborate. Retrieved from [Link]
-
Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 71(16), 6135-6140. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]
-
National Center for Biotechnology Information. (n.d.). Potassium (3-Nitrophenyl)trifluoroborate. PubChem Compound Database. Retrieved from [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 32. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]
-
da Silva, F. de A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
-
National Center for Biotechnology Information. (n.d.). Potassium (3-Nitrophenyl)trifluoroborate. PubChem Compound Database (NIH). Retrieved from [Link]
-
ResearchGate. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Potassium (3-Nitrophenyl)trifluoroborate (192863-40-4) for sale [vulcanchem.com]
- 6. Potassium (3-Nitrophenyl)trifluoroborate | C6H4BF3KNO2 | CID 2782884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. POTASSIUM (3-NITROPHENYL)TRIFLUOROBORATE | 192863-40-4 [chemicalbook.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
